molecular formula C4H3ClN2O B11922788 1H-Imidazole-4-carboxaldehyde, 5-chloro- CAS No. 61994-11-4

1H-Imidazole-4-carboxaldehyde, 5-chloro-

Cat. No.: B11922788
CAS No.: 61994-11-4
M. Wt: 130.53 g/mol
InChI Key: OHVWCRAXBOZMMG-UHFFFAOYSA-N
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Description

5-chloro-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound that features a chlorine atom at the 5th position and an aldehyde group at the 4th position of the imidazole ring. Imidazoles are a significant class of compounds due to their presence in various biologically active molecules and their utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1H-imidazole-4-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for 5-chloro-1H-imidazole-4-carbaldehyde typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1H-imidazole-4-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions include:

    Carboxylic acids: From oxidation of the aldehyde group.

    Alcohols: From reduction of the aldehyde group.

    Substituted imidazoles: From nucleophilic substitution of the chlorine atom.

Scientific Research Applications

5-chloro-1H-imidazole-4-carbaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-chloro-1H-imidazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-imidazolecarboxaldehyde: Similar structure but with a methyl group instead of a chlorine atom.

    2,4-Dichloro-1-(4-chlorophenyl)-1H-imidazole-5-carbaldehyde: Contains additional chlorine atoms and a phenyl group.

Uniqueness

5-chloro-1H-imidazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

61994-11-4

Molecular Formula

C4H3ClN2O

Molecular Weight

130.53 g/mol

IUPAC Name

5-chloro-1H-imidazole-4-carbaldehyde

InChI

InChI=1S/C4H3ClN2O/c5-4-3(1-8)6-2-7-4/h1-2H,(H,6,7)

InChI Key

OHVWCRAXBOZMMG-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)Cl)C=O

Origin of Product

United States

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